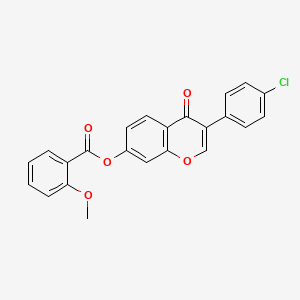

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

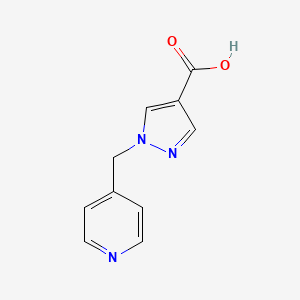

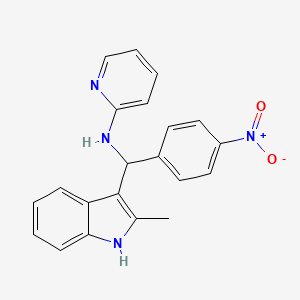

The compound "3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate" is a derivative of chromen, which is a class of heterocyclic compounds with interesting chemical and physical properties. The chromen core is a common motif in various bioactive compounds and pharmaceuticals. The presence of substituents like the 4-chlorophenyl and 2-methoxybenzoate groups can significantly influence the compound's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of chromen derivatives often involves the reaction of various reagents under controlled conditions. For instance, the Wittig homologation of 2-(chloromethyl)-2H-chromen-2-ol derivatives with (ethoxycarbonylmethylene)triphenylphosphorane has been used to produce 2-oxoethylidene-2,3-dihydrobenzoxepine-4-carboxylates with Z (cis) selectivity . Similarly, the synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate and 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate involves reacting 4-chlorophenacyl bromide with the respective benzoic acid derivatives in a DMF medium at room temperature . These methods highlight the versatility of chromen derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of chromen derivatives is often confirmed using techniques such as IR and single-crystal X-ray diffraction studies. For example, the structure of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate was confirmed through these methods, and the vibrational wavenumbers were computed using HF and DFT methods . The geometrical parameters obtained from XRD studies are in agreement with the calculated values, indicating the reliability of computational methods in predicting molecular structures .

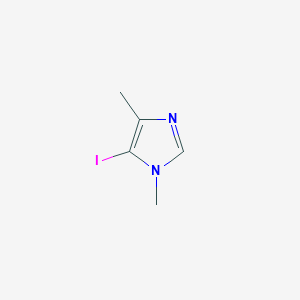

Chemical Reactions Analysis

Chromen derivatives can undergo various chemical reactions, leading to the formation of novel heterocyclic compounds. For instance, 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide was used as a starting compound for the synthesis of various heterocyclic compounds with potential biological activity . Photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones has also been reported to produce angular pentacyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen derivatives are influenced by their molecular structure. For example, the crystal structure of 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one shows p-p stacking of aromatic residues, which results in the formation of linear chains in the crystallographic c-axis . The title molecule of 2-oxo-2H-chromen-4-yl 4-methoxybenzoate features parallel sheets of centrosymmetric dimers joined by hydrogen bonds, indicating the importance of non-covalent interactions in the solid-state structure . The stability of these molecules can be analyzed using NBO analysis, which provides insights into hyper-conjugative interaction and charge delocalization .

科研应用

Environmental Applications

- The study by Bokare and Choi (2011) explores the advanced oxidation process based on the Cr(III)/Cr(VI) redox cycle, utilizing oxidative degradation of aqueous organic pollutants. This research is relevant for environmental remediation and pollution control, highlighting the potential utility of chromen-related compounds in enhancing oxidation processes (Bokare & Choi, 2011).

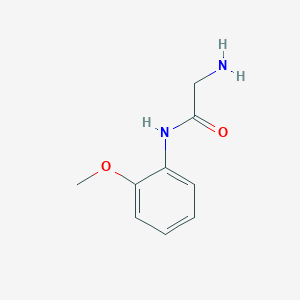

Synthesis and Biological Activity

- Bekircan, Ülker, and Menteşe (2015) have synthesized novel heterocyclic compounds derived from a related structure, investigating their lipase and α-glucosidase inhibition. This indicates potential applications in developing therapeutic agents for conditions requiring enzyme inhibition (Bekircan, Ülker, & Menteşe, 2015).

Photochromic Applications

- The synthesis of photochromic thieno-2H-chromene derivatives by Queiroz et al. (2000) suggests applications in materials science, particularly in developing compounds that change color upon exposure to light. This has implications for creating smart materials and sensors (Queiroz et al., 2000).

Advanced Oxidation Processes

- Research by Bokare and Choi (2010) on chromate-induced activation of hydrogen peroxide for oxidative degradation of organic pollutants further demonstrates the environmental cleanup potential of chromen-based compounds. These studies provide a foundation for developing efficient water treatment technologies (Bokare & Choi, 2010).

Structural and Chemical Studies

- Kumarasinghe, Hruby, and Nichol (2009) focus on the synthesis and structural analysis of chromen derivatives, contributing to the understanding of their chemical behavior and potential applications in designing more effective compounds (Kumarasinghe, Hruby, & Nichol, 2009).

Safety And Hazards

未来方向

性质

CAS 编号 |

637748-28-8 |

|---|---|

产品名称 |

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate |

分子式 |

C23H15ClO5 |

分子量 |

406.82 |

IUPAC 名称 |

[3-(4-chlorophenyl)-4-oxochromen-7-yl] 2-methoxybenzoate |

InChI |

InChI=1S/C23H15ClO5/c1-27-20-5-3-2-4-18(20)23(26)29-16-10-11-17-21(12-16)28-13-19(22(17)25)14-6-8-15(24)9-7-14/h2-13H,1H3 |

InChI 键 |

IYDCTFSDLTUDKX-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl |

溶解度 |

not available |

产品来源 |

United States |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2543785.png)

![1-[2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2543787.png)

![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2543796.png)

![N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B2543797.png)

![6-Isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2543798.png)

![2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride](/img/structure/B2543800.png)

![N-(2-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2543803.png)

![[10-(4-chlorophenyl)-2,6,8-trioxo-3,4a,5,5a,6,8,8a,9,9a,10-decahydro-5,9-methano[1,3]thiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(2H)-yl]acetic acid](/img/structure/B2543804.png)